

Serum Albumin Binding of Oxolinic Acid Complexes

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Compound Focus: Oxolinic Acid

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The interaction with serum albumin is a critical parameter in drug development. The table below summarizes the quantitative binding data for **Oxolinic Acid** and its metal complexes, providing a direct comparison of their affinity for serum proteins.

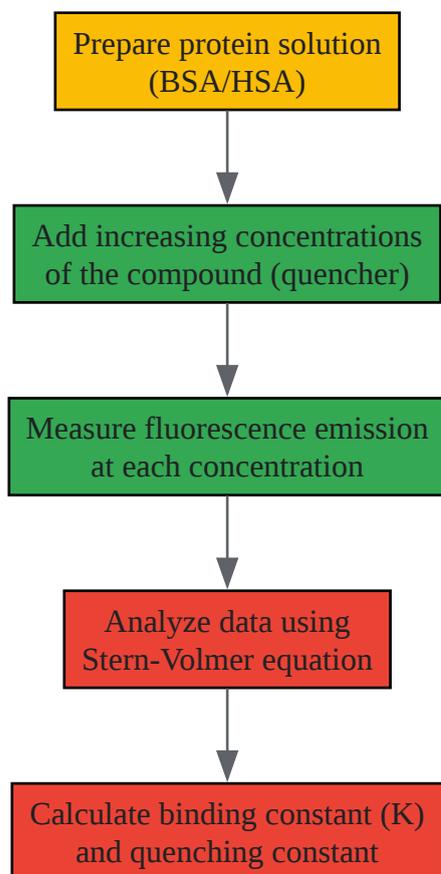
Compound Name	Protein Target	Binding Constant (K, M ⁻¹)	Citation
Oxolinic Acid (Hoxo)	Bovine Serum Albumin (BSA) / Human Serum Albumin (HSA)	Fluorescence quenching observed; specific K value not reported	[1]
[Ni(oxo)₂(H₂O)₂]	Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA)	"Relatively high binding constant values" (specific value not provided)	[2]
[Mn(oxo)₂(phen)]	Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA)	Higher than free Oxolinic Acid	[3] [4]
[Mn(erx)₂(phen)] (Enrofloxacin Complex)	Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA)	Higher than free Enrofloxacin	[3] [4]

Compound Name	Protein Target	Binding Constant (K, M ⁻¹)	Citation
Rare-earth complexes (e.g., Y ³⁺ , Sm ³⁺)	Human Serum Albumin (HSA)	More avidly than Apo-Transferrin	[5] [6]

Experimental Insights and Methodologies

The data in the table above were obtained through standardized experimental protocols. Here is a summary of the key methodologies used in these studies:

- General Synthesis of Complexes:** Metal complexes were typically synthesized by reacting a metal salt (e.g., NiCl₂, MnCl₂, or rare-earth salts) with the sodium salt of deprotonated **Oxolinic Acid**. Reactions were often carried out under aerobic conditions, sometimes in the presence of auxiliary nitrogen-donor ligands like 1,10-phenanthroline (phen), and involved techniques like microwave-assisted heating [5] [3] [2].
- Protein Binding Studies:** The primary method used to investigate the interaction with serum albumin (HSA/BSA) was **fluorescence spectroscopy** [3] [1] [4]. The typical workflow is as follows:



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- **Characterization of Complexes:** To confirm the structure of the newly synthesized metal complexes, researchers employed a range of techniques, including:
 - **FT-IR Spectroscopy:** To identify coordination via shifts in key vibrational bands (e.g., C=O of carboxylate and pyridone) [5] [6].
 - **UV-Vis Spectroscopy:** To observe changes in absorption spectra upon complexation [5] [6].
 - **X-ray Crystallography:** For definitive determination of molecular structure, as seen with the [Ni(oxo)₂(bipy)] complex [2].
 - **Elemental Analysis and Mass Spectrometry:** To verify chemical composition [5].

Key Interpretations of the Data

From the compiled data, several key trends emerge that are relevant for drug development:

- **Enhanced Binding from Complexation:** The formation of metal complexes **significantly enhances the binding affinity** for serum albumin compared to **Oxolinic Acid** alone [3] [4]. This suggests that metallo-drug strategies can be used to modulate the pharmacokinetic profile of a drug candidate.

- **Specificity Between Serum Proteins:** Some complexes, particularly those with rare-earth metals, show a preference for binding to **Human Serum Albumin (HSA) over Apo-Transferrin** [5] [6]. This highlights the importance of testing against human proteins and the potential for targeted delivery.
- **Role of Auxiliary Ligands:** The presence of heterocyclic co-ligands like 1,10-phenanthroline in the metal complex structure appears to be associated with strong binding to albumin [3] [4]. This indicates that the overall geometry and hydrophobicity of the complex are critical factors.

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